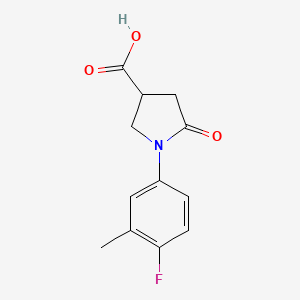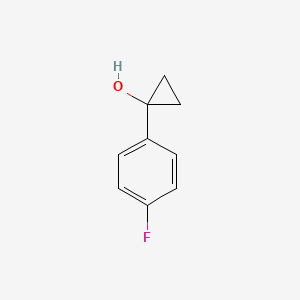
1-(4-Fluorophenyl)cyclopropan-1-ol
Overview
Description
“1-(4-Fluorophenyl)cyclopropan-1-ol” is an organic compound with the CAS number 66267-05-8 . It has a molecular weight of 152.17 and its molecular formula is C9H9FO . It is typically stored at -20°C and appears as a solid .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its standard InChI is "InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2" . The compound’s structure includes a cyclopropane ring attached to a 4-fluorophenyl group and a hydroxyl group .
Physical And Chemical Properties Analysis
“this compound” is a solid and is typically stored at -20°C . It has a molecular weight of 152.17 and its molecular formula is C9H9FO .
Scientific Research Applications
Synthesis and Antioxidant Activity
Research has demonstrated the synthesis of compounds related to 1-(4-Fluorophenyl)cyclopropan-1-ol, exhibiting significant antioxidant properties. These compounds, synthesized from reactions involving 4-fluorophenyl-β-morpholinopropiophenones and various Grignard reagents, have shown their antioxidant activity varies depending on the alkyl chain length in the para-position of the benzene ring (Isakhanyan et al., 2011).
Applications in Chemical Synthesis
The compound has been utilized in chemical synthesis, as seen in the development of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This process involves multi-step nucleophilic substitution reactions and ester hydrolysis, showcasing the compound's utility in creating complex chemical structures (Zhou et al., 2021).
Role in Antitumor Mechanisms
Research on related fluorophenyl cyclopropane derivatives has uncovered their potential in antitumor applications. One study synthesized a hydrophilic prodrug of CHM-1, a compound with a unique antitumor mechanism, which exhibited excellent antitumor activity and minimal impact on normal biological functions in preclinical models (Chou et al., 2010).
Stereocontrolled Synthesis
The stereocontrolled synthesis of cyclopropane derivatives, including those with aminoalkyl groups, has been researched for potential applications in creating biologically active compounds. This involves specific procedures like 1,3-dipolar cycloaddition to cyclopropene followed by reduction, highlighting the versatility of such compounds in organic synthesis (Baird et al., 2001).
Biologically Active Compounds
Research into biologically active compounds includes studying cyclopropane derivatives with fluorophenyl groups. These studies involve synthesizing and evaluating compounds for activities such as antimicrobial effects, further emphasizing the potential of these compounds in various biomedical applications (Issayeva et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFAWIYRJBMQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66267-05-8 | |
| Record name | 1-(4-fluorophenyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



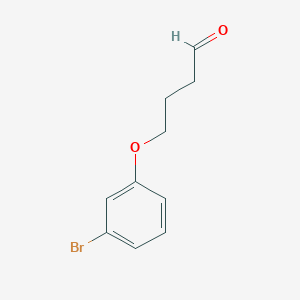
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
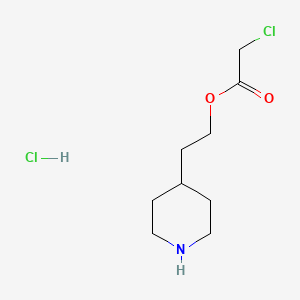
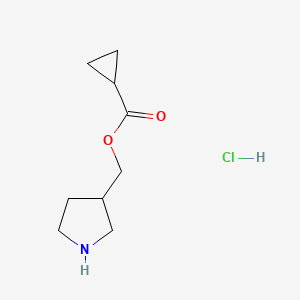



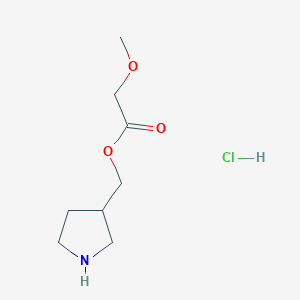
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
